n-Methyl-n-(3-piperidinylmethyl)-1-butanamine dihydrochloride
Overview
Description
Scientific Research Applications
Biomonitoring in Occupational Settings
- Biomonitoring for Occupational Exposure to Diisocyanates:
- This study highlights the use of biomonitoring markers to assess occupational exposure to diisocyanates, chemicals known for causing health effects like allergic dermatitis and asthma. The research emphasizes the need for specific biomarkers and uniform analytical methods to improve the accuracy and comparability of exposure assessments (Scholten et al., 2020).
Advances in Solvent Applications
- Activity Coefficients at Infinite Dilution of Organic Solvents:
- This review discusses the use of 1-butyl-3-methylimidazolium dicyanamide in measuring activity coefficients at infinite dilution for various solutes. The study provides insights into the solvent's potential for separating alkenes from alkanes, highlighting its role in improving separation processes in industrial applications (Domańska, Wlazło, & Karpińska, 2016).
Analgesic Applications in Postoperative Pain Management
- Use and Efficacy of Low-Dose Ketamine in Postoperative Pain:
- This comprehensive review outlines the role of low-dose ketamine, an NMDA receptor antagonist, in managing acute postoperative pain. It underscores ketamine's potential as an adjunct to other analgesics, improving pain management and reducing opioid-related adverse effects, which could have parallels with the analgesic applications of related compounds (Schmid, Sandler, & Katz, 1999).
Properties
IUPAC Name |
N-methyl-N-(piperidin-3-ylmethyl)butan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-4-8-13(2)10-11-6-5-7-12-9-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOVDLZTEOPKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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